N-Methyl Duloxetine-d7
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Overview
Description
N-Methyl Duloxetine-d7 is a deuterated form of N-Methyl Duloxetine, a compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of duloxetine, a well-known antidepressant. The deuterated form is particularly useful in mass spectrometry studies due to its distinct isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Duloxetine-d7 involves several steps, starting from the preparation of the intermediate compounds. One common method involves the reaction of racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodium hydride in a polar aprotic solvent . The intermediate is then subjected to further reactions to introduce the deuterium atoms, typically using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic enrichment of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Duloxetine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the use of inert atmospheres to prevent unwanted side reactions. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Methyl Duloxetine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of duloxetine.
Biology: Helps in understanding the biological effects of duloxetine by tracking its distribution and metabolism in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of duloxetine.
Industry: Employed in the development of new antidepressant formulations and in quality control processes
Mechanism of Action
N-Methyl Duloxetine-d7 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound does not significantly affect other neurotransmitter systems, making it a selective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Duloxetine: The non-deuterated form, widely used as an antidepressant.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic effects.
Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.
Uniqueness
N-Methyl Duloxetine-d7 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies .
Properties
CAS No. |
1217657-97-0 |
---|---|
Molecular Formula |
C19H21NOS |
Molecular Weight |
318.486 |
IUPAC Name |
(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1/i3D,4D,5D,7D,8D,9D,10D |
InChI Key |
JFTURWWGPMTABQ-DCMMJBMPSA-N |
SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Synonyms |
(S)-N,N-Dimethyl-3-(1-naphthalenyl-d7-oxy)-3-(2-thienyl)propanamine; _x000B_(γS)-N,N-Dimethyl-γ-(1-naphthalenyl-d7-oxy)-2-thiophenepropanamine; |
Origin of Product |
United States |
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